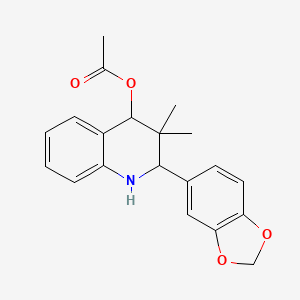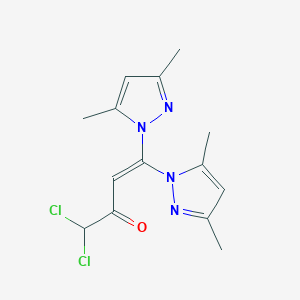![molecular formula C35H25N3OS2 B11082874 1-(10H-phenothiazin-10-yl)-2-[(1,4,5-triphenyl-1H-imidazol-2-yl)sulfanyl]ethanone](/img/structure/B11082874.png)
1-(10H-phenothiazin-10-yl)-2-[(1,4,5-triphenyl-1H-imidazol-2-yl)sulfanyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(10H-PHENOTHIAZIN-10-YL)-2-[(1,4,5-TRIPHENYL-1H-IMIDAZOL-2-YL)SULFANYL]-1-ETHANONE is a complex organic compound that features a phenothiazine core linked to a triphenylimidazole moiety via a thioether bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(10H-PHENOTHIAZIN-10-YL)-2-[(1,4,5-TRIPHENYL-1H-IMIDAZOL-2-YL)SULFANYL]-1-ETHANONE typically involves multi-step organic reactions. One common approach includes:
Formation of the Phenothiazine Core: Starting with phenothiazine, various functional groups are introduced through electrophilic aromatic substitution reactions.
Synthesis of Triphenylimidazole: This involves the condensation of benzil with ammonium acetate and aniline derivatives under acidic conditions.
Thioether Linkage Formation: The phenothiazine derivative and triphenylimidazole are linked via a thioether bond using thiolating agents such as thiourea or sodium hydrosulfide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: 1-(10H-PHENOTHIAZIN-10-YL)-2-[(1,4,5-TRIPHENYL-1H-IMIDAZOL-2-YL)SULFANYL]-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, nitrating agents.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced phenothiazine derivatives.
Substitution Products: Functionalized aromatic compounds.
Aplicaciones Científicas De Investigación
1-(10H-PHENOTHIAZIN-10-YL)-2-[(1,4,5-TRIPHENYL-1H-IMIDAZOL-2-YL)SULFANYL]-1-ETHANONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 1-(10H-PHENOTHIAZIN-10-YL)-2-[(1,4,5-TRIPHENYL-1H-IMIDAZOL-2-YL)SULFANYL]-1-ETHANONE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The phenothiazine core can intercalate with DNA, disrupting its function, while the triphenylimidazole moiety can interact with proteins, inhibiting their activity. These interactions lead to various biological effects, including cell cycle arrest and apoptosis in cancer cells.
Comparación Con Compuestos Similares
Phenothiazine Derivatives: Chlorpromazine, promethazine.
Imidazole Derivatives: Metronidazole, ketoconazole.
Comparison: 1-(10H-PHENOTHIAZIN-10-YL)-2-[(1,4,5-TRIPHENYL-1H-IMIDAZOL-2-YL)SULFANYL]-1-ETHANONE is unique due to its combined phenothiazine and triphenylimidazole structure, which imparts distinct photophysical and biological properties. Unlike simple phenothiazine or imidazole derivatives, this compound exhibits enhanced fluorescence and potential for dual-targeting in therapeutic applications.
Propiedades
Fórmula molecular |
C35H25N3OS2 |
|---|---|
Peso molecular |
567.7 g/mol |
Nombre IUPAC |
1-phenothiazin-10-yl-2-(1,4,5-triphenylimidazol-2-yl)sulfanylethanone |
InChI |
InChI=1S/C35H25N3OS2/c39-32(38-28-20-10-12-22-30(28)41-31-23-13-11-21-29(31)38)24-40-35-36-33(25-14-4-1-5-15-25)34(26-16-6-2-7-17-26)37(35)27-18-8-3-9-19-27/h1-23H,24H2 |
Clave InChI |
DBULHOQUUDBKFT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(N(C(=N2)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)C6=CC=CC=C6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11-(2-iodophenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11082791.png)
![5-ethyl-7-(morpholin-4-yl)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11082802.png)
![3-amino-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11082806.png)
![ethyl 4-({(2Z)-3-(3,4-dimethoxybenzyl)-6-[(4-ethoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B11082811.png)

![Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-oxo-3-[(thiophen-2-ylcarbonyl)amino]-2-thioxoimidazolidin-1-yl)benzoate](/img/structure/B11082834.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B11082838.png)
![2-Amino-4-[4-(benzyloxy)-3-methoxyphenyl]-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11082845.png)
![3-tert-butyl-7-({2-[2-(difluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B11082846.png)
![1-(Ethylsulfonyl)-4-(4-nitro-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}phenyl)piperazine](/img/structure/B11082852.png)
![ethyl 4-{[(2Z)-3-(3,4-dimethoxybenzyl)-6-(methylcarbamoyl)-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B11082856.png)

![Ethyl 2-{[(4-chloro-3-nitrophenyl)carbonyl]amino}-5-(cyclopentylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B11082863.png)

